(2R,6R)-2,6-dimethylpiperidine hydrochloride (2R,6R)-2,6-dimethylpiperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 32166-04-4
VCID: VC8264478
InChI: InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
SMILES: CC1CCCC(N1)C.Cl
Molecular Formula: C7H16ClN
Molecular Weight: 149.66 g/mol

(2R,6R)-2,6-dimethylpiperidine hydrochloride

CAS No.: 32166-04-4

Cat. No.: VC8264478

Molecular Formula: C7H16ClN

Molecular Weight: 149.66 g/mol

* For research use only. Not for human or veterinary use.

(2R,6R)-2,6-dimethylpiperidine hydrochloride - 32166-04-4

Specification

CAS No. 32166-04-4
Molecular Formula C7H16ClN
Molecular Weight 149.66 g/mol
IUPAC Name (2R,6R)-2,6-dimethylpiperidine;hydrochloride
Standard InChI InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Standard InChI Key PEDXCVQZZVVOGO-ZJLYAJKPSA-N
Isomeric SMILES C[C@@H]1CCC[C@H](N1)C.Cl
SMILES CC1CCCC(N1)C.Cl
Canonical SMILES CC1CCCC(N1)C.Cl

Introduction

(2R,6R)-2,6-Dimethylpiperidine hydrochloride is a chiral compound with the CAS number 130291-36-0. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, with two methyl groups attached at the 2 and 6 positions. The compound is of interest in various fields of chemistry and pharmacology due to its unique stereochemistry and potential applications.

Synthesis and Preparation

The synthesis of (2R,6R)-2,6-dimethylpiperidine hydrochloride typically involves the formation of the piperidine ring followed by the introduction of methyl groups at the 2 and 6 positions. The hydrochloride salt is often formed by reacting the base with hydrochloric acid.

Pharmaceutical Applications

While specific applications of (2R,6R)-2,6-dimethylpiperidine hydrochloride in pharmaceuticals are not well-documented, its chiral nature makes it a potential candidate for developing drugs that require stereospecific interactions with biological targets. Similar chiral compounds are used in the synthesis of pharmaceuticals targeting the central nervous system and other biological pathways.

Organic Synthesis

In organic synthesis, (2R,6R)-2,6-dimethylpiperidine hydrochloride can serve as a building block for more complex molecules. It can undergo various chemical reactions such as alkylation, acylation, and nucleophilic substitution, allowing chemists to introduce additional functional groups.

Comparison with Similar Compounds

Compound NameKey CharacteristicsBiological Activity
2,6-DimethylpiperidineLacks hydrochloride salt; similar structurePotential precursor for pharmaceuticals
4-PiperidoneKetone functionality at the 4 position; lacks methyl groupsUsed in pharmaceutical synthesis
(2S,6S)-2,6-Dimethylpiperidine hydrochlorideEnantiomer of (2R,6R) formDifferent biological activity profiles

Future Directions

Further research is needed to fully explore the potential applications of (2R,6R)-2,6-dimethylpiperidine hydrochloride. Its unique stereochemistry and chemical properties make it an interesting candidate for both pharmaceutical development and organic synthesis.

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